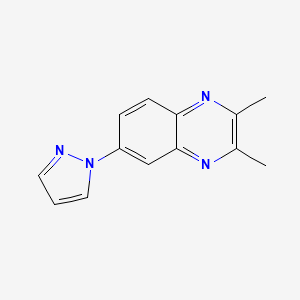
2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline: is a heterocyclic compound that features a quinoxaline core substituted with a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science. The presence of both quinoxaline and pyrazole moieties in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound, followed by cyclization with hydrazine derivatives. One common method includes the reaction of 2,3-dimethylquinoxaline with 1H-pyrazole in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes may be employed to facilitate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the pyrazole ring.
Applications De Recherche Scientifique
2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antiviral, and antimicrobial activities.
Material Science: Due to its unique electronic properties, it is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Exhibits similar biological activities but with different structural features.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine: Another pyrazole derivative with distinct biological properties.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole compound with a wide range of applications in medicinal chemistry.
Uniqueness: 2,3-Dimethyl-6-(1H-pyrazol-1-yl)quinoxaline is unique due to its combined quinoxaline and pyrazole moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H12N4 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2,3-dimethyl-6-pyrazol-1-ylquinoxaline |
InChI |
InChI=1S/C13H12N4/c1-9-10(2)16-13-8-11(4-5-12(13)15-9)17-7-3-6-14-17/h3-8H,1-2H3 |
Clé InChI |
JHBQPSUZHFOIMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C=C(C=CC2=N1)N3C=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide](/img/structure/B11885241.png)











